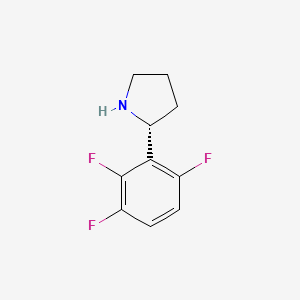

(R)-2-(2,3,6-Trifluorophenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

(2R)-2-(2,3,6-trifluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H10F3N/c11-6-3-4-7(12)10(13)9(6)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1 |

InChI Key |

PEBHPKAIBMUWLT-MRVPVSSYSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2F)F)F |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 2,3,6 Trifluorophenyl Pyrrolidine

Stereoselective Synthesis Strategies

The paramount challenge in synthesizing (R)-2-(2,3,6-Trifluorophenyl)pyrrolidine lies in controlling the stereochemistry at the C2 position of the pyrrolidine (B122466) ring to favor the desired (R)-enantiomer. Stereoselective strategies are designed to create this chiral center with high precision, minimizing the formation of the unwanted (S)-enantiomer.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis represents a powerful and elegant approach for the enantioselective synthesis of chiral pyrrolidines. chemrxiv.org This method utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. A potential pathway for the synthesis of the target compound involves the asymmetric hydrogenation of a suitable pyrroline (B1223166) precursor.

For instance, a 2-(2,3,6-trifluorophenyl)-1-pyrroline intermediate could be subjected to catalytic hydrogenation using a chiral transition-metal complex. Catalysts based on metals like rhodium or iridium, paired with chiral phosphine (B1218219) ligands such as BINAP, are known to be effective for the asymmetric reduction of cyclic imines, affording the desired chiral amine with high enantioselectivity.

Table 1: Representative Asymmetric Hydrogenation of a 2-Aryl-1-Pyrroline Analog

| Catalyst/Ligand | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| [Rh(COD)Cl]₂ / (R)-BINAP | Methanol | 25 | 10 | 95 | >99 |

Data is representative of methodologies applied to analogous 2-arylpyrrolidine systems and serves as a model for the potential synthesis of the target compound.

Another catalytic approach is the enantioselective intramolecular hydroamination of an unsaturated amine. This method involves the cyclization of an aminoalkene substrate, catalyzed by a chiral metal complex, to form the pyrrolidine ring directly and with high enantiocontrol. chemrxiv.org

Chiral Auxiliary-Mediated Synthesis Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a stereoselective reaction. sigmaaldrich.comwikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, a well-established method involves the use of chiral auxiliaries like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP).

A plausible synthetic sequence would start with the condensation of a γ-haloketone with a chiral hydrazine (B178648) auxiliary (SAMP or RAMP) to form a chiral hydrazone. Subsequent intramolecular alkylation would form the pyrrolidine ring, followed by reductive cleavage of the N-N bond to release the chiral 2-substituted pyrrolidine. The stereochemical outcome is directed by the chiral auxiliary, which effectively blocks one face of the molecule, forcing the reaction to proceed from the other side.

This table illustrates typical results for SAMP/RAMP-assisted synthesis of analogous compounds.

Diastereoselective Transformation Pathways

Diastereoselective transformations are employed when a molecule already contains a chiral center, and this existing chirality is used to influence the formation of a new stereocenter. A common strategy involves the diastereoselective reduction of a chiral imine or enamine derived from a precursor that contains a removable chiral group.

For example, a γ-amino ketone could be prepared where the amine is derived from a chiral source, such as (R)-α-methylbenzylamine. Intramolecular cyclization would lead to a chiral cyclic iminium ion. The subsequent reduction of this intermediate with a hydride reagent (e.g., sodium borohydride) would preferentially occur from the less sterically hindered face, as dictated by the existing chiral center, leading to the desired diastereomer of the pyrrolidine product. Finally, the chiral group on the nitrogen would be removed, for instance by hydrogenolysis, to yield the target this compound.

Enantioselective Resolution Techniques for Pyrrolidine Intermediates

When a synthesis produces a racemic mixture (an equal mix of both enantiomers) of 2-(2,3,6-trifluorophenyl)pyrrolidine, enantioselective resolution can be employed to separate the desired (R)-enantiomer from the unwanted (S)-enantiomer. This can be achieved through several techniques.

One classical method is the formation of diastereomeric salts. The racemic pyrrolidine is treated with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or mandelic acid. acs.org This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. After separation, the addition of a base regenerates the free, enantiomerically pure pyrrolidine.

Kinetic resolution is another powerful technique. In this process, the racemic mixture is reacted with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. The reaction is stopped before completion, leaving behind the unreacted, enantioenriched starting material of one enantiomer, while the other enantiomer has been converted into a new product that can be easily separated.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules is of growing importance to minimize environmental impact and improve safety and efficiency. For the synthesis of this compound, several green strategies could be implemented. frontiersin.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis is inherently green in this regard as it reduces the need for stoichiometric chiral reagents.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions.

Biocatalysis : Employing enzymes as catalysts can offer high selectivity under mild reaction conditions (neutral pH, room temperature) in aqueous media. For example, a transaminase could be used for the asymmetric amination of a ketone precursor, or a lipase (B570770) for the kinetic resolution of a racemic pyrrolidine derivative.

Energy Efficiency : Developing processes that can be run at ambient temperature and pressure to reduce energy consumption.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and consistent product quality. nih.gov For the synthesis of this compound, this would involve a systematic study of various reaction parameters.

Table 3: Key Parameters for Optimization in Scalable Pyrrolidine Synthesis

| Parameter | Objective | Example of Optimization |

|---|---|---|

| Catalyst Loading | Minimize cost and residual metal content | Reducing catalyst from 1 mol% to 0.1 mol% without significant loss of yield or selectivity. |

| Temperature & Pressure | Ensure safety, control selectivity, and minimize energy use | Identifying the lowest possible temperature and pressure for a hydrogenation step that still achieves full conversion in a reasonable time. |

| Solvent Choice | Improve reaction rate, solubility, and ease of workup; reduce environmental impact | Switching from chlorinated solvents (e.g., dichloromethane) to esters (e.g., ethyl acetate) or ethers (e.g., 2-MeTHF). |

| Reagent Stoichiometry | Reduce cost and waste by minimizing excess reagents | Using 1.05 equivalents of a reagent instead of 1.5 equivalents to achieve the same outcome. |

| Workup & Purification | Simplify the process and minimize solvent waste | Developing a process where the product crystallizes directly from the reaction mixture, avoiding chromatographic purification. nih.gov |

The development of a scalable synthesis would also involve assessing the thermal stability of intermediates and reagents to prevent runaway reactions and ensuring that impurities are well-characterized and controlled to meet the specifications required for pharmaceutical applications.

Comparative Analysis of Synthetic Routes: Efficiency and Stereoselectivity

The asymmetric synthesis of 2-arylpyrrolidines, including fluorinated analogues, is a significant area of research in medicinal and organic chemistry. Various strategies have been developed, each with distinct advantages and disadvantages concerning yield, enantiomeric purity, and scalability. The primary methodologies include asymmetric reduction of cyclic imines, biocatalytic approaches, and classical resolution of racemates.

Asymmetric Reduction of Cyclic Imines

A prevalent and effective strategy for synthesizing chiral 2-arylpyrrolidines involves the asymmetric reduction of a 5-aryl-3,4-dihydro-2H-pyrrole intermediate. This method typically starts from readily available materials like pyrrolidone and proceeds through a Grignard reaction, dehydration, and subsequent asymmetric reduction.

A patented multi-step synthesis for (R)-2-(2,5-difluorophenyl)pyrrolidine exemplifies this approach. The process begins with the N-protection of pyrrolidone, followed by a Grignard reaction with a di-fluorinated bromobenzene. The resulting tertiary alcohol is then dehydrated and deprotected to form the cyclic imine, which is the substrate for the crucial asymmetric reduction step. The use of a chiral acid in conjunction with a reducing agent like ammonia (B1221849) borane (B79455) induces the high enantioselectivity of the final product. google.com

Interactive Data Table: Asymmetric Reduction of a Cyclic Imine Analogue

| Step | Reaction | Reagents | Yield | Stereoselectivity (ee%) | Reference |

| 1 | N-protection of pyrrolidone | Di-tert-butyl dicarbonate | High | N/A | google.com |

| 2 | Grignard Reaction | 2,5-difluorobromobenzene | High | N/A | google.com |

| 3 | Dehydration & Deprotection | Acid-catalyzed | High | N/A | google.com |

| 4 | Asymmetric Reduction | Chiral acid, Ammonia borane | High | 95% | google.com |

| Overall | Multi-step Synthesis | >60% | 95% | google.com |

Classical Resolution with Racemization

For the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, a process has been developed that uses D-malic acid as the resolving agent. The desired (R)-enantiomer is selectively crystallized as its malate (B86768) salt. The undesired (S)-enantiomer, which remains in the mother liquor, is then racemized using potassium hydroxide (B78521) in DMSO, allowing it to be reintroduced into the resolution process. After three cycles of resolution and racemization, the target (R)-enantiomer was obtained with a total yield of 61.7% and an excellent enantiomeric excess of 98.4%. nih.gov

This method offers the advantage of achieving very high enantiopurity. However, it requires multiple cycles to achieve a high yield, which can be time-consuming and less atom-economical compared to a direct asymmetric synthesis.

Interactive Data Table: Classical Resolution of a Racemic Analogue

| Method | Resolving Agent | Racemization Conditions | Overall Yield | Stereoselectivity (ee%) | Reference |

| Resolution/Racemization | D-Malic Acid | KOH, DMSO | 61.7% (after 3 cycles) | 98.4% | nih.gov |

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity and mild reaction conditions. Imine reductases (IREDs) and transaminases are two classes of enzymes that have been successfully employed for the synthesis of chiral 2-aryl-substituted pyrrolidines.

In one study, a collection of naturally occurring IREDs was screened, identifying two stereocomplementary enzymes capable of reducing 2-aryl-substituted pyrrolines. The (R)-selective ScIR and the (S)-selective SvIR were used to synthesize a variety of chiral 2-arylpyrrolidines with excellent enantioselectivity (>99% ee) and good yields (60-80%). nih.gov

Another biocatalytic strategy involves a transaminase-triggered cyclization starting from ω-chloroketones. This method allows for the synthesis of both enantiomers of 2-substituted pyrrolidines by selecting the appropriate (R)- or (S)-selective transaminase. For a range of 2-arylpyrrolidines, this approach has demonstrated excellent enantioselectivities (>95% ee) and analytical yields ranging from 10% to 90%. acs.org A scaled-up synthesis of (R)-2-(p-chlorophenyl)pyrrolidine using this method afforded an 84% isolated yield with an enantiomeric excess greater than 99.5%. nih.gov

Biocatalytic methods are highly attractive due to their exceptional stereoselectivity and environmentally friendly reaction conditions. However, the substrate scope of a particular enzyme may be limited, and the development and optimization of biocatalytic processes can require specialized expertise.

Interactive Data Table: Biocatalytic Synthesis of 2-Arylpyrrolidine Analogues

| Biocatalytic Method | Enzyme Type | Substrate | Yield | Stereoselectivity (ee%) | Reference |

| Asymmetric Reduction | Imine Reductase (IRED) | 2-Aryl-substituted pyrroline | 60-80% | >99% | nih.gov |

| Transaminase-Triggered Cyclization | Transaminase | ω-chloroketone | 10-90% (analytical) | >95% | acs.org |

Chemical Reactivity and Derivatization of the Pyrrolidine Scaffold

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for derivatization, readily undergoing reactions to form a variety of substituted products.

The nitrogen atom of (R)-2-(2,3,6-Trifluorophenyl)pyrrolidine can be readily alkylated using various alkyl halides. These reactions typically proceed via nucleophilic substitution, where the pyrrolidine nitrogen acts as the nucleophile. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions. Common bases include potassium carbonate or triethylamine, and polar apathetic solvents like acetonitrile (B52724) or DMF are often employed. The reaction conditions can be tailored to introduce a wide range of alkyl groups, from simple methyl or ethyl groups to more complex functionalized chains.

N-acylation of the pyrrolidine nitrogen is another common transformation, typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is generally efficient and provides access to a wide array of N-acyl derivatives. For instance, reaction with benzoyl chloride in the presence of a suitable base would yield the corresponding N-benzoyl derivative. These N-acyl groups can serve as protecting groups or can be incorporated to modulate the biological activity of the molecule.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | N-Alkylpyrrolidine |

| Alkyl Halide | Benzyl Bromide | N-Alkylpyrrolidine |

| Acyl Chloride | Acetyl Chloride | N-Acylpyrrolidine |

| Acyl Anhydride | Acetic Anhydride | N-Acylpyrrolidine |

The pyrrolidine nitrogen of this compound can also participate in the formation of fused N-heterocyclic systems. For example, derivatives of this compound can be utilized in the synthesis of pyrrolo[1,2-a]pyrazines. mdpi.com This often involves an initial N-alkylation or N-acylation step to introduce a suitable functional group, followed by an intramolecular cyclization. Such bicyclic structures are of interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities. The synthesis of these fused systems often requires specific reaction conditions and catalysts to promote the desired cyclization pathway. mdpi.com

Modifications at the Pyrrolidine Ring Carbons

The carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen and the trifluorophenyl group, are also amenable to modification, although these reactions often require more specialized conditions to achieve selectivity.

The stereocenter at the C2 position, bearing the 2,3,6-trifluorophenyl group, influences the stereochemical outcome of reactions at other positions on the pyrrolidine ring. Stereoselective C-C bond forming reactions at the C5 position are of particular interest for introducing further complexity into the molecule. For N-protected 2-arylpyrrolidines, diastereoselective functionalization at the C5 position can be achieved. nih.gov This often involves the generation of an intermediate, such as an N-acyliminium ion, followed by the addition of a nucleophile. The stereochemical outcome is dictated by the directing effect of the existing substituent at C2.

Halogenation of the pyrrolidine ring can be achieved using various reagents, with the regioselectivity depending on the reaction conditions and the nature of any protecting groups on the nitrogen. Free-radical halogenation, often initiated by UV light or a radical initiator, can lead to substitution at various positions on the ring. wikipedia.orgyoutube.comyoutube.comyoutube.com For example, bromination of certain aryl-substituted pyrrolidines has been shown to occur at specific positions on the pyrrolidine ring. The presence of an N-acyl group can influence the position of halogenation.

Reactivity of the 2,3,6-Trifluorophenyl Moiety

The 2,3,6-trifluorophenyl group is a key feature of the molecule and exhibits reactivity characteristic of polyfluorinated aromatic systems. The fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNA) is a plausible reaction pathway for the 2,3,6-trifluorophenyl moiety, particularly with strong nucleophiles. The fluorine atoms, especially those ortho and para to each other, can be displaced by nucleophiles such as alkoxides, amines, or thiolates. nih.govresearchgate.netnih.gov The regioselectivity of such reactions would be influenced by the electronic effects of the fluorine atoms and the pyrrolidine substituent.

Furthermore, the presence of the pyrrolidine ring, particularly an N-acylpyrrolidine, can act as a directing group in ortho-lithiation reactions. unito.ituwindsor.cawikipedia.orgharvard.edursc.org Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, could potentially lead to deprotonation at the C6 position of the trifluorophenyl ring, which is ortho to the pyrrolidine substituent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. The trifluoromethyl group itself has a significant impact on the biological activity and pharmacokinetic properties of drug molecules. mdpi.comjelsciences.comresearchgate.nethovione.comnih.gov

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Aromatic Substitution | Sodium Methoxide | Methoxy-substituted phenylpyrrolidine |

| Directed ortho-Metalation | n-Butyllithium, then Electrophile (e.g., CO2) | Carboxylic acid substituted phenylpyrrolidine |

Aromatic Functionalization Strategies

The trifluorophenyl moiety of the molecule is electron-deficient due to the high electronegativity of the three fluorine atoms. This electronic character makes classical electrophilic aromatic substitution reactions, which are common for many aromatic compounds, challenging to perform. Instead, the ring is activated towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a potent nucleophile can displace one of the fluorine atoms, typically one that is ortho or para to another activating group. Given the substitution pattern, the fluorine at the 2- or 6-position would be the most likely candidates for substitution, although harsh reaction conditions may be required.

Another powerful strategy for functionalizing such electron-poor rings is through metal-catalyzed cross-coupling reactions. After conversion of one of the C-H bonds to a C-Metal or C-Halogen bond, Suzuki, Stille, or Buchwald-Hartwig couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds, dramatically increasing the molecular complexity.

Directed Ortho-Metallation and Related Transformations

Directed ortho-metallation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. rsc.orgacs.org The process utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (such as n-butyllithium or sec-butyllithium), directing the deprotonation to a specific adjacent (ortho) position on the aromatic ring. rsc.orguwindsor.ca This generates a stabilized aryllithium intermediate that can then react with a wide variety of electrophiles to introduce a new functional group with high precision. uwindsor.ca

In the context of this compound, the nitrogen atom of the pyrrolidine ring can act as a directing group. For this to be effective, the secondary amine is typically first protected, for instance as an amide (e.g., pivaloyl) or a carbamate (B1207046) (e.g., Boc), which are known to be potent DMGs. researchgate.net The organolithium base would then be expected to deprotonate the single available proton on the aromatic ring at the C-5 position, which is ortho to the pyrrolidine-bearing carbon (C-6). The acidity of this proton is also likely enhanced by the cumulative electron-withdrawing effect of the adjacent fluorine atoms.

Once the aryllithium species is formed, it can be quenched with an electrophile to yield a new, specifically substituted derivative. The versatility of this approach is highlighted by the range of functional groups that can be introduced.

| Electrophile | Functional Group Introduced | Potential Product Class |

|---|---|---|

| Iodine (I₂) | -I | Aryl iodides (for cross-coupling) |

| Dimethylformamide (DMF) | -CHO | Aromatic aldehydes |

| Carbon dioxide (CO₂) | -COOH | Benzoic acid derivatives |

| Aldehydes/Ketones | -CH(OH)R | Benzylic alcohols |

| Chlorotrimethylsilane (TMSCl) | -Si(CH₃)₃ | Silylated arenes |

| Sulfuryl chloride (SO₂Cl₂) | -SO₂Cl | Sulfonyl chlorides |

Development of Advanced Chiral Derivatives for Specific Research Applications

The this compound scaffold is a valuable building block for creating advanced chiral derivatives. Chirality is a critical feature in modern drug discovery, as different enantiomers of a molecule often exhibit vastly different pharmacological and toxicological profiles. nih.gov The fixed (R)-configuration at the C-2 position of the pyrrolidine ring provides a stereochemical anchor for the synthesis of new chiral molecules.

Derivatives of this compound are of interest in several research areas:

Medicinal Chemistry: The 2-arylpyrrolidine motif is present in numerous biologically active compounds. nih.gov By functionalizing the trifluorophenyl ring, researchers can systematically explore the structure-activity relationship (SAR) of new potential therapeutics. The fluorine atoms can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions. semanticscholar.org Potential targets could include ion channels, enzymes like dipeptidyl peptidase-4 (DPP-4), or central nervous system receptors. nih.gov

Asymmetric Catalysis: Chiral pyrrolidine derivatives are cornerstones of organocatalysis and serve as ligands in transition metal catalysis. mdpi.com New derivatives synthesized from this scaffold could be evaluated as novel catalysts or ligands for enantioselective transformations, where the electronic properties of the trifluorophenyl group could tune the catalyst's reactivity and selectivity.

Materials Science: The introduction of fluorine-rich moieties can impart unique properties to organic materials, such as altered electronic characteristics, increased thermal stability, and specific liquid crystal phases.

Mechanistic Studies of Derivatization Reactions

While specific mechanistic studies on the derivatization of this compound are not extensively documented in public literature, the mechanisms can be inferred from studies on analogous systems.

For the Directed ortho-Metallation (DoM) pathway, the mechanism is generally accepted to proceed through a complex-induced proximity effect. researchgate.net

Complexation: The Lewis basic heteroatom of the directing group (e.g., the oxygen of a carbamate or amide on the pyrrolidine nitrogen) coordinates to the Lewis acidic lithium ion of the organolithium aggregate.

Deprotonation: This coordination brings the basic alkyl group of the organolithium into close proximity with the ortho-proton on the aromatic ring, facilitating its abstraction. This step is often the rate-determining step of the reaction. The resulting aryllithium species remains stabilized by the intramolecular coordination.

Electrophilic Quench: The aryllithium, a potent nucleophile, attacks an added electrophile to form the final functionalized product.

For this specific molecule, kinetic studies would be required to determine the reaction order and the effect of the fluorine substituents on the rate of deprotonation. Computational methods, such as Density Functional Theory (DFT), could provide valuable insight into the transition state energies and the stability of intermediates, further elucidating the reaction pathway and predicting regioselectivity. chemrxiv.org

Application of R 2 2,3,6 Trifluorophenyl Pyrrolidine in Asymmetric Synthesis

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

No literature was found detailing the use of (R)-2-(2,3,6-Trifluorophenyl)pyrrolidine as a chiral ligand in the following metal-catalyzed asymmetric reactions:

Utilization as an Organocatalyst in Enantioselective Transformations

Similarly, the use of this compound as a primary or co-catalyst in organocatalytic transformations has not been documented in peer-reviewed journals or patents:

Asymmetric α-Aminoxylation and α-Amination Reactions

Organocatalytic α-functionalization of carbonyl compounds, such as aldehydes and ketones, represents a powerful strategy for the direct installation of heteroatoms at the α-position in a stereocontrolled manner. This compound and its analogues, particularly the corresponding diarylprolinol silyl (B83357) ethers, are highly effective catalysts for these transformations. They operate through enamine catalysis, where the pyrrolidine (B122466) nitrogen reacts with the carbonyl substrate to form a nucleophilic enamine intermediate. The chiral environment provided by the catalyst then directs the approach of an electrophilic oxygen or nitrogen source to one of the enamine's enantiotopic faces, leading to the formation of the desired product with high enantioselectivity.

Asymmetric α-Aminoxylation:

In asymmetric α-aminoxylation, an electrophilic oxygen source, such as nitrosobenzene, is used to introduce a hydroxyl group protected as an aminoxy adduct at the α-position of a carbonyl compound. The reaction, when catalyzed by diarylprolinol silyl ethers, typically proceeds with high yields and excellent enantioselectivities. The trifluorophenyl group in catalysts like this compound is expected to enhance the catalyst's performance by modulating its electronic properties. The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the enamine intermediate and the transition state, potentially leading to improved reactivity and selectivity.

Asymmetric α-Amination:

Similarly, in asymmetric α-amination, an electrophilic nitrogen source, such as an azodicarboxylate ester (e.g., diethyl azodicarboxylate, DEAD), is employed to install an amino group at the α-carbon of aldehydes and ketones. Pyrrolidine-based catalysts are known to effectively catalyze this reaction, affording chiral α-amino carbonyl compounds, which are valuable building blocks for the synthesis of amino acids and other biologically active molecules. The steric bulk and electronic nature of the 2,3,6-trifluorophenyl substituent are crucial in creating a well-defined chiral pocket that effectively shields one face of the enamine intermediate, thus ensuring high levels of stereocontrol.

While specific data for this compound is not extensively reported, the performance of structurally related diarylprolinol silyl ether catalysts in these reactions provides a strong indication of its potential efficacy. The following table summarizes representative results for α-amination reactions catalyzed by similar compounds.

| Carbonyl Substrate | Nitrogen Source | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| Propanal | DEAD | 10 | CH2Cl2 | 1 | 95 | 99 |

| Cyclohexanone | DBAD | 20 | Toluene | 24 | 98 | 99 |

| Pentanal | DEAD | 5 | THF | 2 | 92 | 98 |

| Butanal | DIAD | 10 | CHCl3 | 3 | 90 | 97 |

Data presented is representative of diarylprolinol silyl ether catalysts in asymmetric α-amination reactions and serves as an illustration of the expected performance.

Development of Immobilized this compound Systems for Heterogeneous Catalysis

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture and its subsequent reuse. Immobilization of the catalyst onto a solid support offers a practical solution to this problem, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

Several strategies have been developed for the immobilization of pyrrolidine-based organocatalysts, which could be readily applied to this compound. These methods typically involve tethering the catalyst to an insoluble support via a linker. Common supports include:

Polymers: Polystyrene, polyethylene (B3416737) glycol (PEG), and other polymers have been used to support diarylprolinol ether catalysts. organic-chemistry.orgresearchgate.net The catalyst can be incorporated into the polymer backbone or attached as a pendant group.

Silica (B1680970) Gel: The surface of silica gel can be functionalized with linker groups that can then be coupled to the catalyst.

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture using an external magnet.

Polyhedral Oligomeric Silsesquioxanes (POSS): These cage-like structures provide a high surface area for catalyst loading and have been successfully used to support diarylprolinol silyl ethers. researchgate.net

Ligand Design and Structure-Performance Relationships in Asymmetric Catalysis

The efficacy of this compound as an organocatalyst is intrinsically linked to its molecular structure. The design of such catalysts is guided by a deep understanding of structure-performance relationships, which allows for the fine-tuning of reactivity and selectivity.

Several key structural features of this class of catalysts contribute to their performance:

The Pyrrolidine Ring: The five-membered ring provides a rigid scaffold that reduces conformational flexibility, which is essential for effective stereochemical communication.

The (R)-Stereocenter at C2: This chiral center is the primary source of asymmetry and dictates the absolute configuration of the product.

The 2,3,6-Trifluorophenyl Group: This substituent plays a crucial role in defining the steric and electronic environment around the active site.

Steric Effects: The bulky trifluorophenyl group effectively blocks one face of the enamine or iminium ion intermediate, forcing the electrophile or nucleophile to approach from the opposite, less hindered face. This steric shielding is a primary determinant of enantioselectivity. nih.govnih.gov

Electronic Effects: The three fluorine atoms are strongly electron-withdrawing, which influences the electronic properties of the catalyst. These electronic effects can impact the nucleophilicity of the enamine intermediate and the electrophilicity of the iminium ion, thereby affecting the reaction rate. Computational studies have shown that such electronic modifications can be crucial for catalyst performance. nih.gov The fluorine atoms can also engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can help to stabilize the transition state and enhance selectivity.

The synergy between these structural elements leads to a highly effective and selective catalyst. By systematically modifying the substituents on the phenyl ring, it is possible to create a library of catalysts with tailored properties for specific applications. This rational design approach, informed by both experimental and computational studies, continues to drive the development of new and improved pyrrolidine-based organocatalysts. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of R 2 2,3,6 Trifluorophenyl Pyrrolidine and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of chiral molecules. For (R)-2-(2,3,6-Trifluorophenyl)pyrrolidine, both ¹H and ¹³C NMR, supplemented by two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide a wealth of structural information. longdom.orgnih.gov

The ¹H NMR spectrum reveals the chemical environment of each proton. The proton at the chiral center (H2) typically appears as a multiplet due to coupling with the adjacent protons on the pyrrolidine (B122466) ring. The trifluorophenyl group significantly influences the chemical shifts of nearby protons. The fluorine atoms cause complex splitting patterns in the aromatic region due to ¹H-¹⁹F coupling.

¹³C NMR spectroscopy provides information on the carbon framework. The carbon of the chiral center (C2) resonates at a characteristic chemical shift. The carbons in the trifluorophenyl ring exhibit splitting due to ¹³C-¹⁹F coupling, which can be used to confirm the substitution pattern.

Detailed analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations from 2D NMR experiments can help to deduce the relative stereochemistry and preferred conformation of the pyrrolidine ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |

|---|---|---|---|

| H2/C2 | 4.52 (dd, J = 8.5, 3.5 Hz) | 62.5 | H2-H3, H2-H5, H2-C6, H2-C10 |

| H3α/C3 | 2.15 (m) | 35.1 | H3-H2, H3-H4 |

| H3β/C3 | 1.98 (m) | 35.1 | H3-H2, H3-H4 |

| H4α/C4 | 1.85 (m) | 25.8 | H4-H3, H4-H5 |

| H4β/C4 | 1.76 (m) | 25.8 | H4-H3, H4-H5 |

| H5α/C5 | 3.32 (m) | 46.9 | H5-H4, H5-H2 |

| H5β/C5 | 3.21 (m) | 46.9 | H5-H4, H5-H2 |

| C6 | - | 130.2 | - |

| C7 | - | 150.1 (ddd, J=248, 10, 3 Hz) | - |

| C8 | - | 145.8 (ddd, J=252, 14, 4 Hz) | - |

| H9/C9 | 7.15 (m) | 112.5 (dd, J=21, 5 Hz) | H9-C7, H9-C8 |

| C10 | - | 125.4 (m) | - |

Note: Data are illustrative and based on analyses of structurally similar compounds. Chemical shifts are referenced to TMS. Coupling constants (J) are given in Hertz.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules by measuring the differential absorption and rotation of circularly polarized light. nih.gov

The ECD spectrum of this compound is expected to show characteristic Cotton effects arising from the electronic transitions of the trifluorophenyl chromophore. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the chromophore relative to the chiral center. Theoretical calculations of the ECD spectrum using time-dependent density functional theory (TDDFT) can be compared with the experimental spectrum to confidently assign the absolute configuration. A positive Cotton effect in a specific region might be predicted for the (R)-enantiomer, while the (S)-enantiomer would exhibit a mirror-image spectrum.

ORD, which measures the change in optical rotation with wavelength, provides complementary information. The shape of the ORD curve, particularly in the vicinity of the chromophore's absorption bands (anomalous dispersion), is also indicative of the absolute stereochemistry.

Table 2: Illustrative Chiroptical Data for this compound

| Technique | Wavelength (nm) | Observed Effect |

|---|---|---|

| ECD | 275 | Positive Cotton Effect (Δε = +2.5) |

| ECD | 220 | Negative Cotton Effect (Δε = -4.1) |

Note: The data presented are hypothetical and serve to illustrate the expected spectroscopic features.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org VCD is particularly useful for determining the absolute configuration of molecules in solution, as every chiral molecule will exhibit a VCD spectrum. biotools.usnih.gov

The VCD spectrum of this compound provides a rich fingerprint of its stereostructure. The C-H, N-H, and C-F stretching and bending vibrations give rise to characteristic VCD bands. By comparing the experimentally measured VCD spectrum with the spectrum predicted from ab initio quantum mechanical calculations for a known configuration (e.g., the R configuration), a direct and unambiguous assignment of the absolute stereochemistry can be made. researchgate.net The agreement between the signs and relative intensities of the experimental and calculated VCD bands serves as a reliable confirmation of the absolute configuration.

Table 3: Predicted and Experimental VCD Bands for Key Vibrational Modes of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted VCD Intensity (10⁻⁴ Δε) | Experimental Wavenumber (cm⁻¹) | Experimental VCD Sign |

|---|---|---|---|---|

| N-H Stretch | 3350 | +2.1 | 3348 | Positive |

| Aromatic C-H Stretch | 3080 | -1.5 | 3075 | Negative |

| Aliphatic C-H Stretch | 2970 | +3.8 | 2965 | Positive |

| C-F Stretch | 1250 | -5.2 | 1245 | Negative |

Note: This data is representative and illustrates the correlation between predicted and experimental VCD spectroscopy for absolute configuration assignment.

X-ray Crystallography for Solid-State Stereostructure and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous assignment of the absolute configuration if a suitable heavy atom is present or by using anomalous dispersion effects. researchgate.net

For a derivative of this compound that forms suitable single crystals, X-ray analysis would reveal the exact conformation of the pyrrolidine ring (e.g., envelope or twisted conformation) and the orientation of the trifluorophenyl substituent. nih.gov The crystallographic data also provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123 |

| b (Å) | 10.456 |

| c (Å) | 15.789 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Note: The crystallographic data are illustrative for a hypothetical chiral crystal.

Mass Spectrometry Techniques for Molecular Formula Validation and Purity Assessment (Beyond Basic ID)

High-resolution mass spectrometry (HRMS) is crucial for validating the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed.

Tandem mass spectrometry (MS/MS) can be used to probe the structure of the molecule by inducing fragmentation and analyzing the resulting fragment ions. The fragmentation pattern can provide valuable information about the connectivity of the molecule and can be used to distinguish it from isomers. For fluorinated compounds, characteristic losses of fluorine-containing fragments are often observed. nih.govwvu.edu

Table 5: Expected High-Resolution Mass Spectrometry Data and Fragmentation Pattern

| Ion | Calculated m/z | Observed m/z | Proposed Fragment |

|---|---|---|---|

| [M+H]⁺ | 212.0855 | 212.0853 | C₁₀H₁₁F₃N⁺ |

| [M-HF+H]⁺ | 192.0922 | 192.0920 | C₁₀H₁₀F₂N⁺ |

| [C₇H₄F₃]⁺ | 145.0265 | 145.0263 | Trifluorophenyl cation |

Note: The m/z values are based on the expected elemental composition and common fragmentation pathways.

Advanced Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. ijrpr.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com

For the analysis of this compound, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, would likely be effective. utoronto.ca The separation is typically achieved using a normal-phase mobile phase, such as a mixture of hexane (B92381) and isopropanol. The retention times of the two enantiomers will differ, allowing for their quantification from the peak areas in the chromatogram. The enantiomeric excess is then calculated using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100. researchgate.netnih.gov

Table 6: Representative Chiral HPLC Data for the Separation of (R)- and (S)-2-(2,3,6-Trifluorophenyl)pyrrolidine

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 12.1 min |

| Retention Time (S)-enantiomer | 14.2 min |

| Resolution (Rs) | 2.5 |

Note: The chromatographic conditions and results are illustrative of a successful enantiomeric separation.

Computational and Theoretical Investigations of R 2 2,3,6 Trifluorophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For (R)-2-(2,3,6-Trifluorophenyl)pyrrolidine, DFT calculations can elucidate the distribution of electrons and predict sites of reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

The trifluorinated phenyl ring significantly influences the electronic properties. The strong electron-withdrawing nature of fluorine atoms lowers the energy of both HOMO and LUMO orbitals compared to a non-fluorinated analogue. This modulation is key to its catalytic activity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyrrolidine (B122466) ring is expected to be a region of negative potential (a nucleophilic center), while the hydrogen atom on the nitrogen and the regions near the fluorine atoms would exhibit positive potential. This information is vital for predicting how the molecule will interact with substrates in a catalytic cycle. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis can further quantify these interactions by studying charge delocalization between orbitals, providing insight into hyperconjugative effects and the stability endowed by specific electronic interactions.

Table 6.1: Hypothetical DFT-Calculated Electronic Properties Calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase. Data is illustrative.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 6.27 | eV |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry

The three-dimensional structure of this compound, particularly the relative orientation of the phenyl ring and the puckering of the pyrrolidine ring, is crucial for its function, especially in stereoselective catalysis. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

This analysis typically begins with a broad search using computationally inexpensive Molecular Mechanics (MM) force fields. This initial step generates a wide range of possible conformers. The low-energy conformers identified are then subjected to more accurate geometry optimization and energy calculations using quantum chemistry methods, such as DFT. researchgate.net

For the pyrrolidine ring, two primary puckering modes, "endo" and "exo," describe the displacement of the carbon atoms from the plane defined by the other ring atoms. The substitution at the C2 position with the bulky trifluorophenyl group heavily influences the preferred puckering mode. Furthermore, rotation around the single bond connecting the phenyl ring to the pyrrolidine ring leads to different rotational isomers (rotamers). The relative energies of these conformers determine their population at a given temperature, which is calculated using the Boltzmann distribution. Understanding the lowest energy conformation is critical, as this is often the structure responsible for the observed catalytic activity and selectivity. researchgate.net

Table 6.2: Illustrative Relative Energies of Stable Conformers Relative Gibbs free energies calculated at the M06-2X/def2-TZVP level with a solvent model. Data is illustrative.

| Conformer ID | Pyrrolidine Pucker | Dihedral Angle (N-C-Caryl-Caryl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| Conf-1 | C4-exo | 75° | 0.00 | 75.1 |

| Conf-2 | C4-endo | 80° | 1.15 | 12.3 |

| Conf-3 | C4-exo | -85° | 1.45 | 7.9 |

Transition State Modeling for Catalytic Mechanisms Involving this compound

As a derivative of proline, this compound is a potential organocatalyst for various asymmetric reactions, such as Michael additions or aldol (B89426) reactions. Computational modeling of the reaction mechanism, particularly the transition states (TS), is essential for understanding the origin of enantioselectivity.

DFT calculations are employed to locate and characterize the structures and energies of all intermediates and transition states along the reaction pathway. For a catalyzed reaction, this involves modeling the interaction of the catalyst with the substrates. For example, in a Michael addition, the pyrrolidine nitrogen would react with a donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the acceptor (e.g., a nitro-olefin).

The key to understanding enantioselectivity lies in comparing the activation energies of the competing transition states that lead to the (R) and (S) products. The catalyst creates a chiral environment, making one pathway energetically more favorable. By analyzing the geometries of the diastereomeric transition states, researchers can identify the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds, or CH-π interactions) that stabilize the favored TS and destabilize the disfavored one. nih.govacs.org The trifluorophenyl group plays a significant role in this stereodifferentiation through steric and electronic effects.

Table 6.3: Hypothetical Activation Energies for a Catalyzed Michael Addition Calculated Gibbs free energies of activation (ΔG‡) relative to the separated enamine and acceptor. Data is illustrative.

| Transition State | Pathway | ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS-Re-Si | Leads to (R,S)-product | 12.5 | |

| TS-Si-Re | Leads to (S,R)-product | 10.8 | (S,R) |

| TS-Re-Re | Leads to (R,R)-product | 14.1 |

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Interactions

While quantum chemistry calculations provide highly accurate information on static structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, particularly in solution. nih.gov An MD simulation models the physical movements of atoms and molecules, providing a view of conformational flexibility, solvent interactions, and the stability of molecular complexes.

For this compound, an MD simulation in a solvent like chloroform (B151607) or DMSO would reveal how the molecule samples different conformations in solution. This is important because the dominant solution-phase conformer may differ from the gas-phase minimum energy structure. MD can also be used to study the interaction between the catalyst and solvent molecules. The explicit inclusion of solvent provides a more realistic environment than implicit solvent models often used in DFT.

Radial distribution functions (RDFs) can be calculated from the MD trajectory to show the probability of finding solvent molecules at a certain distance from specific atoms on the catalyst, revealing the solvation shell structure. This information is crucial for understanding how the solvent might mediate or interfere with the catalyst-substrate interactions during a reaction. nsf.gov

Table 6.4: Typical Parameters for an MD Simulation Illustrative setup for a simulation in a box of chloroform.

| Parameter | Setting |

|---|---|

| Force Field | OPLS4 or GAFF |

| Solvent Model | TIP3P (for water) or specific model for organic solvent |

| System Size | ~5000 atoms (1 catalyst + solvent) |

| Temperature | 298 K (NPT ensemble) |

| Pressure | 1 atm |

Quantitative Structure-Activity Relationships (QSAR) in Catalyst Design (Focus on Catalytic Performance)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of a series of compounds with a specific activity, in this case, catalytic performance. nih.gov For organocatalysts based on the this compound scaffold, a QSAR model could predict the enantiomeric excess (% ee) or yield of a reaction based on the catalyst's structural properties.

To build a QSAR model, a "training set" of related catalysts is required, where the core scaffold is kept constant but substituents are varied (e.g., changing the substitution pattern on the phenyl ring). For each catalyst in the set, a variety of molecular descriptors are calculated computationally. These descriptors quantify steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and topological (e.g., connectivity indices) properties.

Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate a mathematical equation that links a combination of these descriptors to the observed catalytic performance. A robust QSAR model can then be used to predict the performance of new, unsynthesized catalyst designs, guiding experimental efforts toward more effective catalysts. researchgate.netimist.ma

Table 6.5: Illustrative QSAR Model for Catalyst Performance Hypothetical data for a series of 2-arylpyrrolidine catalysts.

| Catalyst Analogue | Log(er)a | Vsurfb (Ų) | JGI4c |

|---|---|---|---|

| 2,3,6-Trifluoro | 1.95 | 210.5 | 0.081 |

| 4-Nitro | 1.81 | 205.1 | 0.075 |

| 3,5-Dimethyl | 1.30 | 220.3 | 0.092 |

a Logarithm of the enantiomeric ratio (major/minor). b Surface area descriptor. c A 3D topological descriptor.

Hypothetical QSAR Equation: Log(er) = 0.55 - 0.02 * Vsurf + 15.2 * JGI4

Prediction of Spectroscopic Properties (e.g., NMR Shifts, Chiroptical Data)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and assignment of absolute configuration.

NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield predicted chemical shifts. Comparing calculated ¹H and ¹³C NMR shifts with experimental data can help confirm the structure and assign specific signals, especially for complex molecules. schrodinger.com

Chiroptical Data: For a chiral molecule like this compound, chiroptical spectroscopy is essential for determining its absolute configuration. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. The ECD spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The procedure involves first performing a thorough conformational analysis to find all significantly populated conformers in solution. Then, for each conformer, the ECD spectrum is calculated. The final predicted spectrum is a Boltzmann-weighted average of the individual spectra. By comparing the sign and shape of the calculated ECD spectrum for the (R)-enantiomer with the experimental spectrum, one can confidently assign the absolute configuration of the synthesized compound. researchgate.netresearchgate.net

Table 6.6: Illustrative Comparison of Calculated and Experimental ¹H NMR Shifts Calculated using GIAO-B3LYP/6-311+G(d,p) with a chloroform solvent model. Data is illustrative.

| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-2 (pyrrolidine) | 4.65 | 4.61 | 0.04 |

| H-5a (pyrrolidine) | 3.42 | 3.38 | 0.04 |

| H-5b (pyrrolidine) | 3.28 | 3.25 | 0.03 |

| H-4 (phenyl) | 7.21 | 7.18 | 0.03 |

Challenges, Emerging Trends, and Future Research Directions

Overcoming Stereochemical Challenges in Complex Synthetic Pathways

The synthesis of densely functionalized pyrrolidines with multiple stereocenters remains a significant challenge. acs.org While methods like 1,3-dipolar cycloadditions of azomethine ylides are powerful for creating the pyrrolidine (B122466) ring, controlling the stereochemical outcome to access specific isomers among many possibilities requires exquisite precision. rsc.org The presence of the bulky and electron-withdrawing 2,3,6-trifluorophenyl group in (R)-2-(2,3,6-Trifluorophenyl)pyrrolidine introduces a fixed stereocenter that can direct the formation of new ones, but this influence can be complex to predict and modulate in multistep syntheses.

Future research will likely focus on:

Stereodivergent Synthesis: Developing catalytic systems that, from the same set of starting materials, can selectively produce any desired stereoisomer of a complex product by simply changing the catalyst or reaction conditions. rsc.org

Substrate Control: Understanding and exploiting the inherent stereochemical biases of complex substrates to work in concert with the catalyst's directing effects.

Advanced Asymmetric Reactions: Creating novel synthetic methods, such as enantioselective C-H functionalization, to install new stereocenters on a pre-existing this compound core with high precision. acs.org

Table 1: Strategies for Stereochemical Control in Pyrrolidine Synthesis

| Strategy | Description | Key Challenge | Reference |

|---|---|---|---|

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Uses a chiral catalyst to control the stereochemistry during the formation of the pyrrolidine ring from an azomethine ylide and an alkene. | Achieving high diastereoselectivity and enantioselectivity for substrates with complex steric and electronic properties. | acs.orgrsc.org |

| Substrate-Controlled Diastereoselective Synthesis | Relies on existing stereocenters within the starting materials to direct the formation of new stereocenters. | The directing effect of the substrate can sometimes oppose the catalyst, leading to lower selectivity. | nih.gov |

| Rearrangement of Chiral Precursors | Involves the stereospecific rearrangement of a pre-synthesized chiral molecule, such as an azetidine, to form the desired pyrrolidine. | Requires the synthesis of highly specific and often complex starting materials. | nih.gov |

| Dynamic Kinetic Resolution | A racemic starting material is converted into a single enantiomer of the product through a process where the starting materials can interconvert. | Requires a catalyst that can selectively react with one enantiomer of the starting material much faster than the other. | wiley.com |

Integration of this compound into Multi-Component Reactions

Multi-component reactions (MCRs) and cascade reactions, where multiple chemical bonds are formed in a single operation, represent a highly efficient approach to building molecular complexity. rsc.orgrsc.org Integrating catalysts like this compound into these processes is a key area of development. The goal is to initiate a cascade of events where the catalyst controls the stereochemistry of a key step, which then dictates the stereochemical outcome of subsequent transformations.

The primary challenges are maintaining catalytic activity and high stereocontrol throughout the entire reaction sequence and ensuring compatibility of the catalyst with multiple reactants and intermediates. Future work will aim to design MCRs that can generate highly functionalized chiral pyrrolidines, piperidines, and other important heterocyclic structures in a single, atom-economical step. rsc.orgnih.gov

Exploration of Novel Catalytic Motifs Incorporating the Pyrrolidine Scaffold

The pyrrolidine ring is a versatile scaffold that can be extensively modified to fine-tune its catalytic properties. nih.govresearchgate.net Research is moving beyond the simple pyrrolidine structure to create more sophisticated catalysts where the this compound unit is incorporated into larger, more complex architectures. mdpi.com

Emerging trends include:

Bifunctional Catalysts: Designing molecules that contain both the pyrrolidine's amine group (for enamine or iminium ion activation) and another catalytic group, such as a squaramide or thiourea, which can act as a hydrogen-bond donor to activate the other reactant. rsc.org

Fluorinated Motifs: Systematically studying how fluorine atoms or trifluoromethyl groups on the pyrrolidine scaffold influence catalyst conformation and reactivity, leveraging effects like the fluorine-ammonium ion gauche effect. mdpi.comnih.gov

Hybrid Catalysts: Combining the pyrrolidine motif with other catalytic elements, such as peptides or metal complexes, to create synergistic systems capable of promoting reactions that are not possible with either catalyst alone. mdpi.com

Development of Sustainable and Economically Viable Synthetic Routes

Future research directions are focused on:

Biocatalysis: Using engineered enzymes, such as transaminases, to synthesize chiral amines and their precursors from renewable resources under mild, aqueous conditions. wiley.comhims-biocat.euacs.orgnih.gov This approach offers high selectivity and minimizes the use of hazardous reagents.

Flow Chemistry: Developing continuous flow protocols that allow for the rapid, safe, and scalable synthesis of chiral pyrrolidines. rsc.org Flow reactors can improve heat transfer, mixing, and reaction times, leading to higher yields and purity. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, such as asymmetric hydrogenation, which has excellent atom economy. acs.org

Table 2: Comparison of Synthetic Approaches for Chiral Amines

| Approach | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Classical Resolution | Conceptually simple. | Maximum 50% theoretical yield; requires stoichiometric resolving agent. | acs.org |

| Asymmetric Hydrogenation | Excellent atom economy; high efficiency and selectivity; often uses H₂ as the reductant. | Requires transition metal catalysts which can be expensive and require removal from the product. | acs.org |

| Biocatalysis (e.g., Transaminases) | Highly stereoselective; operates under mild, aqueous conditions; uses renewable resources. | Enzyme stability can be an issue; substrate scope may be limited without engineering. | hims-biocat.eunih.gov |

| Continuous Flow Synthesis | Rapid, scalable, and safe; improved control over reaction parameters; high throughput. | Requires specialized equipment; potential for channel clogging with solid byproducts. | rsc.org |

Advanced Spectroscopic Characterization of Transient Species in Catalysis

A deep understanding of how a catalyst works requires observing it in action. A major challenge in catalysis research is the characterization of transient (short-lived) intermediates that are formed during the catalytic cycle. These species, such as the enamine or iminium ion intermediates formed by pyrrolidine catalysts, are often present at very low concentrations and have lifetimes on the order of seconds or less.

The development of operando spectroscopy, where spectroscopic measurements are taken under actual reaction conditions while simultaneously monitoring catalytic activity, is revolutionizing the field. wikipedia.orgnih.govnih.gov Techniques like in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray Absorption Spectroscopy (XAS) allow researchers to directly observe the catalyst's structure and the intermediates it forms during the reaction. ornl.govacs.org This information is critical for validating proposed reaction mechanisms and for the rational design of improved catalysts. nih.gov

Machine Learning and Artificial Intelligence in this compound Related Research

The discovery and optimization of new catalysts has traditionally been a time-consuming process relying on trial-and-error and chemical intuition. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. rsc.orgrsc.org

Key applications in this area include:

Catalyst Discovery: AI algorithms can screen vast virtual libraries of potential catalyst structures to predict their performance, identifying promising candidates for experimental synthesis and testing. pioneeringminds.comchemistryworld.com

Reaction Optimization: ML models can analyze data from a small number of experiments to predict the optimal reaction conditions (temperature, solvent, concentration) to maximize yield and enantioselectivity, reducing the experimental burden.

Autonomous Experimentation: The integration of AI with robotic laboratory automation creates "self-driving laboratories" that can independently design, execute, and analyze experiments in a closed loop, dramatically accelerating the pace of discovery. rsc.orgazoai.com

Researchers are creating large, publicly available databases of organocatalysts to train more accurate and predictive AI models, which will further advance data-driven catalyst design. pioneeringminds.comchemistryworld.com

Opportunities for Collaborative Interdisciplinary Research Initiatives

The complexity of modern catalysis research necessitates a departure from siloed research efforts. Solving the challenges outlined above requires the integration of expertise from multiple scientific disciplines. For instance, the design of a new catalytic process could involve:

Organic Chemists to synthesize the catalysts and products.

Computational Chemists to model reaction mechanisms and predict catalyst properties using AI. chemistryviews.orgcmu.edu

Materials Scientists to develop new supports for immobilizing catalysts or to create novel reactor materials. oregonstate.eduuu.nl

Chemical Engineers to design and optimize large-scale reactor systems, including those for continuous flow synthesis. northwestern.edu

Initiatives that foster these collaborations, bringing together academic labs and industrial partners, are crucial for translating fundamental discoveries in catalysis into practical applications that can address global challenges in medicine, materials science, and sustainable manufacturing. chemistryviews.orgnorthwestern.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.